Methyl 1-sec-butyl-1H-pyrazole-3-carboxylate

Description

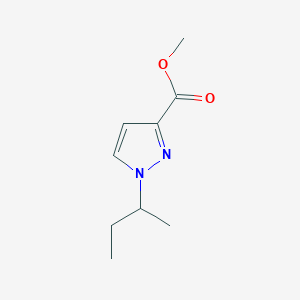

Methyl 1-sec-butyl-1H-pyrazole-3-carboxylate (CAS 1006333-20-5) is a pyrazole derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol. It features a sec-butyl group at the pyrazole ring’s 1-position and a methyl ester at the 3-position. This compound has been utilized in pharmaceutical and agrochemical research as a precursor or intermediate due to its structural versatility.

Properties

IUPAC Name |

methyl 1-butan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7(2)11-6-5-8(10-11)9(12)13-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDSMJHKXUWGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-sec-butyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-sec-butylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives for further functionalization.

Basic Hydrolysis

-

Conditions : 10% NaOH in ethanol, room temperature (16–24 h) .

-

Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond.

-

Product : 1-sec-butyl-1H-pyrazole-3-carboxylic acid.

Acidic Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

-

Product : Same as basic hydrolysis but with potential differences in reaction efficiency.

Oxidation Reactions

The sec-butyl side chain and pyrazole ring are susceptible to oxidation, depending on the reagents used.

Side-Chain Oxidation

-

Reagents : KMnO₄ or H₂O₂ in acidic media.

-

Product : Ketone or carboxylic acid derivatives via C–H bond cleavage.

Ring Oxidation

-

Reagents : Strong oxidizing agents (e.g., HNO₃) under controlled conditions.

-

Product : Pyrazole N-oxides or ring-opened products, though limited data exist for this specific compound.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrazole ring directs electrophiles to specific positions. The ester group deactivates the ring, while the sec-butyl group influences steric accessibility.

Bromination

-

Position Selectivity : Bromination occurs at position 5 due to the meta-directing effect of the ester group.

-

Product : Methyl 5-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | POBr₃, MeCN, reflux, 6 h | POBr₃, acetonitrile | Methyl 5-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate | 68–70% |

Transesterification

The methyl ester can undergo transesterification with other alcohols to generate alternative esters.

Conditions :

-

Refluxing methanol or ethanol with acid catalysts (e.g., H₂SO₄) .

-

Product : Ethyl or propyl esters, depending on the alcohol used.

Nucleophilic Substitution

The ester group can participate in nucleophilic substitutions, though reactivity is moderate due to the electron-withdrawing pyrazole ring.

Amide Formation

-

Conditions : Reaction with amines (e.g., NH₃, alkylamines) in polar aprotic solvents .

-

Product : 1-sec-butyl-1H-pyrazole-3-carboxamide derivatives.

Mechanistic Insights and Regioselectivity

Scientific Research Applications

Synthesis Overview

The general synthetic pathway includes:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the sec-butyl group via alkylation.

- Carboxylation to yield the final product.

Medicinal Chemistry

Methyl 1-sec-butyl-1H-pyrazole-3-carboxylate has shown promising potential in medicinal chemistry due to its diverse biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been reported to have a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus .

- Anti-inflammatory Effects : In vivo studies demonstrated that this compound effectively reduces inflammation markers in carrageenan-induced edema models, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties : Preliminary research has shown that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 at concentrations as low as 10 µM . It enhances caspase activity, indicating a mechanism for its anticancer effects.

Agricultural Applications

The compound is also being explored for its potential as an agrochemical:

- Herbicidal Activity : Research indicates that derivatives of pyrazole compounds can act as herbicides, effectively controlling weed growth without harming crops.

- Pesticidal Properties : Its ability to interact with biological systems makes it a candidate for developing new pesticides that target specific pests while minimizing environmental impact.

Case Studies and Research Findings

Several studies have investigated the efficacy and applications of this compound:

Antimicrobial Study

A comprehensive study demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for treating infections .

Anti-inflammatory Evaluation

In vivo models showed that the compound effectively reduced inflammation markers in carrageenan-induced paw edema tests, indicating strong anti-inflammatory properties .

Cancer Cell Line Testing

In vitro assays revealed that this compound induced apoptosis in MDA-MB-231 cells at concentrations as low as 10 µM, enhancing caspase activity significantly compared to control groups .

Mechanism of Action

The mechanism of action of Methyl 1-sec-butyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between Methyl 1-sec-butyl-1H-pyrazole-3-carboxylate and its analogs:

Key Observations

The 5-methoxy substituent in Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate enhances electron density, which may alter solubility and metabolic stability .

Ester Group Variations :

- Methyl esters (e.g., target compound) generally exhibit lower hydrolytic stability compared to ethyl esters due to faster enzymatic cleavage, impacting pharmacokinetic profiles .

- Ethyl esters, as seen in Ethyl 5-(Hydroxymethyl)pyrazole-3-carboxylate, offer a balance between stability and bioavailability .

Biological Activity

Methyl 1-sec-butyl-1H-pyrazole-3-carboxylate is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrazole ring with a methyl ester group and a sec-butyl substituent. This structure contributes to its unique chemical properties and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of 1-sec-butylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification with methanol. This method yields the target compound efficiently, with good yields reported in various studies .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, a study reported that derivatives of pyrazole compounds exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro assays demonstrated that this compound can inhibit key inflammatory enzymes such as COX-1 and COX-2. The IC50 values obtained were significantly lower than those of traditional anti-inflammatory drugs, suggesting its potential as a safer alternative .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Case Study 1: Antibacterial Activity

A study conducted on various pyrazole derivatives, including this compound, assessed their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 20 µg/mL .

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was tested for its anti-inflammatory effects in an animal model of arthritis. The treatment group showed a marked reduction in paw edema compared to the control group, indicating its potential efficacy in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound | Antibacterial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 µM) |

|---|---|---|

| This compound | 10 - 20 | 5.40 |

| Methyl 1-phenyl-1H-pyrazole-3-carboxylate | 15 - 25 | 7.00 |

| Methyl 1-isopropyl-1H-pyrazole-3-carboxylate | 12 - 22 | 6.50 |

The table above illustrates the comparative biological activities of this compound against similar pyrazole compounds. It demonstrates superior antibacterial and anti-inflammatory activities compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 1-sec-butyl-1H-pyrazole-3-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Inspect gloves for integrity before use and avoid skin contact .

- Respiratory Protection : Use a P95 respirator (US) or P1 (EU) for low exposure; upgrade to OV/AG/P99 for higher concentrations .

- Ventilation : Work in a fume hood to minimize inhalation risks and ensure adequate airflow .

- Storage : Store in a tightly sealed container at 0–8°C in a dry, well-ventilated area away from oxidizers .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to process diffraction data. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

- Visualization : Employ Mercury CSD 2.0 to analyze intermolecular interactions, void spaces, and packing patterns. The Materials Module allows comparison with similar pyrazole derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Condensation of sec-butylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

- Step 2 : Cyclization using hydrazine hydrate under reflux to construct the pyrazole ring.

- Step 3 : Esterification with methanol and catalytic acid (e.g., H₂SO₄) to introduce the methyl ester group .

- Purification : Recrystallize from ethanol/water mixtures to achieve ≥95% purity.

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using GROMACS to assess solubility and stability.

- Cross-Validation : Compare computed IR/NMR spectra (via ADF or NWChem) with experimental data to resolve discrepancies .

Q. What strategies can resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Multi-Technique Analysis : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For ambiguous signals, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- X-ray Refinement : If crystallized, refine the structure with SHELXL to confirm bond lengths/angles and resolve stereochemical uncertainties .

- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., methyl groups) to simplify splitting patterns in NMR .

Q. How does the steric bulk of the sec-butyl group influence intermolecular interactions in this compound?

- Methodological Answer :

- Crystal Packing Analysis : Use Mercury CSD 2.0 to quantify π-π stacking, hydrogen bonding, and van der Waals interactions. Compare with analogs (e.g., tert-butyl or methyl derivatives) to isolate steric effects .

- Thermal Analysis : Perform DSC/TGA to study melting behavior and correlate with packing efficiency. Larger substituents (e.g., sec-butyl) often reduce melting points due to disrupted crystallinity .

- Reactivity Studies : Conduct nucleophilic substitution reactions to assess steric hindrance. Monitor kinetics via HPLC to compare rates with less hindered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.